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The Barton-McCombie reaction is a powerful and widely used method for the deoxygenation of
alcohols in organic synthesis.[1][2] This radical-mediated transformation allows for the selective
removal of a hydroxyl group, replacing it with a hydrogen atom. The classical protocol,
developed by Sir Derek Barton and Stuart McCombie, involves the conversion of an alcohol
into a thiocarbony! derivative, typically a xanthate, which is then treated with tributyltin hydride
(BusSnH) and a radical initiator like azobisisobutyronitrile (AIBN).[3][4] The driving force behind
this reaction is the formation of a stable tin-sulfur bond.[5]

While highly effective, the traditional Barton-McCombie reaction suffers from a significant
drawback: the use of toxic and difficult-to-remove tin-based reagents.[2] This limitation has
spurred the development of numerous modifications aimed at replacing tributyltin hydride with
more environmentally benign and user-friendly alternatives. This guide provides a comparative
overview of the yields and experimental protocols for the classical Barton-McCombie reaction
and its most prominent tin-free modifications.

Comparison of Yields for Barton-McCombie
Modifications

The efficiency of the Barton-McCombie deoxygenation and its variants can be influenced by the
nature of the alcohol (primary, secondary, or tertiary), the specific thiocarbonyl derivative used,
and the hydrogen donor system. The following table summarizes typical reported yields for
different modifications across various alcohol types.
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Modification/H Thiocarbonyl Typical Yield
Alcohol Type L. Reference(s)
ydrogen Donor Derivative (%)
Classical Method
Tributyltin
) Xanthate,
Hydride Secondary ] 80-95% [1][3]
Thionocarbonate
(BusSnH)
Tertiary Xanthate Moderate to High  [3]
Primary Xanthate Moderate [3]
Tin-Free
Modifications
Silanes (e.g.,
_ Xanthate,
PhSiHs, Secondary ) 60-90% [1]
_ Thionocarbonate

(TMS)sSiH)
Primary Xanthate Good [3]
Tertiary Thionocarbonate  Good [6]
Borane Systems

) Secondary Xanthate >80% [1]
(e.g., EtsB/air)
Hypophosphites

Secondary Xanthate 71-95% [1]
(e.g., NaH2POz2)
Photoredox Secondary, ] Good to
. _ Thiocarbamate [61[7]

Catalysis Tertiary Excellent

Experimental Protocols

This section provides detailed methodologies for the classical Barton-McCombie reaction and
key tin-free modifications.

Protocol 1: Classical Barton-McCombie Deoxygenation
using Tributyltin Hydride
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This two-step procedure first involves the formation of a xanthate from the alcohol, followed by

the deoxygenation reaction.

Step 1: Xanthate Formation

To a solution of the alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF) at O °C under an
inert atmosphere, add sodium hydride (1.5 equiv, 60% dispersion in mineral oil).[4]

Stir the mixture at 0 °C for 30 minutes.[4]

Add carbon disulfide (5.0 equiv) at 0 °C and stir the reaction mixture for an additional hour at
room temperature.[4]

Add methyl iodide (5.0 equiv) and continue stirring at room temperature for 24 hours.[4]

Quench the reaction with saturated aqueous ammonium chloride and extract the product
with an organic solvent.

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. Purify the crude product by flash column chromatography to obtain
the desired xanthate.[4]

Step 2: Deoxygenation

In a round-bottom flask, dissolve the xanthate (1.0 equiv) in dry toluene.[4]

Add AIBN (0.2 equiv) and tributyltin hydride (2.0 equiv) to the solution at room temperature.
[4]

Heat the reaction mixture to 90 °C and stir for 4 hours, or until the starting material is
consumed (monitored by TLC).[4]

Cool the reaction mixture and quench with saturated aqueous ammonium chloride.[4]

Extract the product with ethyl acetate. Wash the combined organic extracts with brine, dry
over anhydrous sodium sulfate, and filter.[4]
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o Concentrate the filtrate under reduced pressure and purify the crude product by flash column
chromatography.[4]

Protocol 2: Tin-Free Deoxygenation using Phenyisilane

This method replaces the toxic tributyltin hydride with a less hazardous silane.

o Prepare the thiocarbonyl derivative (e.g., xanthate) of the alcohol as described in Protocol 1,
Step 1.

» Dissolve the thiocarbonyl derivative (1.0 equiv) in a suitable aprotic solvent such as dioxane.

[1]
e Add phenylsilane (PhSiHs) as the hydrogen donor.
e Add a radical initiator, such as AIBN.

o Heat the reaction mixture at 80 °C. The reaction progress can be enhanced by the addition
of a thiol, such as tert-dodecanethiol, which facilitates chain transfer.[1]

o Upon completion, the reaction mixture is worked up and the product is purified by standard
chromatographic techniques.

Protocol 3: Tin-Free Deoxygenation using
Triethylborane-Air Initiation

This modification allows for the reaction to be conducted at room temperature.

Synthesize the xanthate derivative of the alcohol following the procedure in Protocol 1, Step
1.

Dissolve the xanthate (1.0 equiv) and diphenylsilane (PhzSiH2) in toluene or
dichloromethane.[1]

Introduce a solution of triethylborane (EtsB) in hexane to the reaction mixture.

Introduce air into the reaction vessel (e.g., via a syringe) to initiate the radical chain reaction.
The reaction is typically carried out at room temperature.[1]
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 After the reaction is complete, the solvent is removed, and the product is purified using
column chromatography.

Reaction Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the
classical Barton-McCombie reaction and a representative tin-free modification.

Step 1: Thiocarbonyl Derivative Formation
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Caption: Workflow for the Classical Barton-McCombie Deoxygenation.
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Caption: Generalized Workflow for Tin-Free Barton-McCombie Modifications.

In conclusion, while the classical Barton-McCombie reaction remains a highly effective method
for the deoxygenation of alcohols, concerns over the toxicity of tin reagents have led to the
development of a range of successful tin-free alternatives. The choice of a particular method
will depend on the specific substrate, functional group tolerance, and the desired reaction
conditions. The availability of these modified protocols has significantly broadened the
applicability and appeal of this important transformation in modern organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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